5-Bromo-1-chloro-2,3-dihydro-1H-indene
CAS No.: 158330-91-7
Cat. No.: VC21121986
Molecular Formula: C9H8BrCl
Molecular Weight: 231.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158330-91-7 |
---|---|
Molecular Formula | C9H8BrCl |
Molecular Weight | 231.51 g/mol |
IUPAC Name | 5-bromo-1-chloro-2,3-dihydro-1H-indene |
Standard InChI | InChI=1S/C9H8BrCl/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2 |
Standard InChI Key | BPOKNBVVGMFTRB-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1Cl)C=CC(=C2)Br |
Canonical SMILES | C1CC2=C(C1Cl)C=CC(=C2)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Identification
5-Bromo-1-chloro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H8BrCl. It belongs to the class of halogenated indene derivatives, featuring a bicyclic structure with both bromine and chlorine substituents. The compound is identified by its unique CAS Registry Number 158330-91-7.
The structural characteristics of this compound can be represented through various chemical notation systems as shown in Table 1:
Identification Parameter | Value |
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IUPAC Name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene |
Molecular Formula | C9H8BrCl |
Molecular Weight | 231.51 g/mol |
CAS Registry Number | 158330-91-7 |
InChI | InChI=1S/C9H8BrCl/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2 |
InChI Key | BPOKNBVVGMFTRB-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C1Cl)C=CC(=C2)Br |
Structural Features and Conformation
The compound consists of a partially hydrogenated indene system with a bromine atom at position 5 and a chlorine atom at position 1. This arrangement creates a unique electronic distribution that influences its chemical reactivity and potential biological interactions. The presence of both halogen atoms imparts specific physicochemical properties to the molecule, making it distinct from other indene derivatives.
The bicyclic structure includes a benzene ring fused to a five-membered ring, with the five-membered ring containing an sp3 hybridized carbon bearing the chlorine atom. This structural arrangement contributes to the compound's three-dimensional configuration and its ability to interact with various biological targets.
Physical and Chemical Properties
Chemical Properties
The chemical properties of 5-Bromo-1-chloro-2,3-dihydro-1H-indene are largely determined by its aromatic ring system and the presence of two different halogen substituents. The bromine and chlorine atoms serve as potential leaving groups in nucleophilic aromatic substitution reactions, while the aromatic ring can participate in electrophilic substitution reactions, albeit with altered regioselectivity due to the halogen substituents.
The compound's partially saturated five-membered ring provides additional reactivity options, including potential functionalization at the sp3 carbons. The halogen substituents also influence the compound's electron distribution, potentially affecting its ability to act as a hydrogen bond acceptor or to participate in π-stacking interactions with aromatic systems.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 5-Bromo-1-chloro-2,3-dihydro-1H-indene typically involves halogenation reactions of indene or its derivatives. One common approach involves the bromination of 1-chloro-2,3-dihydro-1H-indene, which can be prepared from indene through chlorination and selective reduction.
The bromination reaction generally requires careful control of reaction conditions to ensure regioselective substitution at the 5-position. This selectivity can be achieved through the use of directing groups, temperature control, or specific catalysts that influence the electronic distribution in the aromatic ring.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic strategies but with modifications to accommodate larger scales and improve efficiency. These modifications often include:
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Continuous flow reactors to improve process control and safety
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Specialized catalysts to enhance regioselectivity and yield
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Optimized purification procedures to ensure high product purity
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Automated monitoring systems to maintain consistent quality
The scaled-up production processes must address challenges related to handling reactive halogenating agents while minimizing environmental impact and ensuring worker safety.
Chemical Reactivity and Transformation Pathways
Types of Reactions
5-Bromo-1-chloro-2,3-dihydro-1H-indene can participate in various chemical reactions, primarily due to its aromatic system and halogen substituents. These reactions include:
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Substitution reactions, where the halogen atoms can be replaced by other functional groups
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Oxidation reactions, which can target the partially saturated ring
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Reduction reactions, potentially removing the halogen substituents
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Metal-catalyzed coupling reactions involving the halogenated positions
Mechanism of Action in Chemical Transformations
The reactivity of 5-Bromo-1-chloro-2,3-dihydro-1H-indene in various reactions follows established mechanisms for halogenated aromatic compounds. In nucleophilic substitution reactions, the halogen atoms (particularly bromine) can act as leaving groups, with the reaction proceeding through addition-elimination mechanisms typical of aromatic systems.
For oxidation reactions, the partially saturated five-membered ring provides sites for oxidative functionalization, potentially leading to the formation of ketones or more complex structures. Reduction reactions, especially those catalyzed by transition metals, can result in dehalogenation or reduction of the aromatic system depending on the conditions employed.
Biological Activity and Pharmacological Properties
Antimicrobial Activity
One of the most significant biological activities reported for 5-Bromo-1-chloro-2,3-dihydro-1H-indene is its antimicrobial properties. Studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains. The mechanism behind this antimicrobial activity likely involves the compound's ability to interact with bacterial cell membranes or specific enzymatic targets within bacterial cells.
The halogen substituents contribute significantly to this activity, as halogenated aromatic compounds often demonstrate enhanced antimicrobial properties compared to their non-halogenated counterparts. The lipophilicity imparted by these substituents may facilitate penetration through bacterial cell membranes, while their electron-withdrawing properties can influence interactions with target biomolecules.
Structure-Activity Relationship Analysis
Role of Halogen Substituents
The presence of both bromine and chlorine substituents on the indene ring significantly influences the compound's biological activity and chemical reactivity. These halogens contribute to:
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Enhanced lipophilicity, potentially improving membrane penetration
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Altered electronic distribution, affecting binding to biological targets
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Specific steric effects that may influence molecular recognition
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Potential participation in halogen bonding with biological macromolecules
The position of these substituents on the indene ring is particularly important, as it determines the three-dimensional arrangement of electron-withdrawing groups and potential binding interactions with biological targets.
Comparison with Similar Compounds
Comparing 5-Bromo-1-chloro-2,3-dihydro-1H-indene with structurally related compounds provides insights into structure-activity relationships. Table 2 presents a comparison with several similar compounds:
Compound | Structural Difference | Notable Properties |
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5-Bromo-1-chloro-2,3-dihydro-1H-indene | Reference compound | Antimicrobial activity, potential anticancer properties |
5-Chloro-2,3-dihydro-1H-indene | Lacks bromine at position 5 | Different biochemical interactions, altered lipophilicity |
2,3-Dihydro-1H-indene | No halogen substituents | Reduced biological activity, different reactivity pattern |
5-Bromo-2,3-dihydro-1H-indene | Lacks chlorine at position 1 | Modified electronic distribution, different binding profile |
This comparison highlights how specific structural modifications can significantly alter a compound's properties and biological activities.
Analytical Methods and Characterization Techniques
Spectroscopic Identification
The structural characterization of 5-Bromo-1-chloro-2,3-dihydro-1H-indene typically employs various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon atoms in the molecule, confirming its structure through characteristic chemical shifts and coupling patterns.
Other spectroscopic methods useful for characterizing this compound include:
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Mass spectrometry, which confirms the molecular formula and provides fragmentation patterns
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Infrared spectroscopy, highlighting functional group vibrations
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UV-visible spectroscopy, providing insights into the compound's electronic transitions
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X-ray crystallography, if crystalline samples are available, to confirm three-dimensional structure
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 5-Bromo-1-chloro-2,3-dihydro-1H-indene and separating it from reaction mixtures or related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose, often coupled with mass spectrometry for enhanced detection and identification capabilities.
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